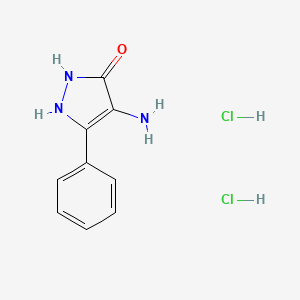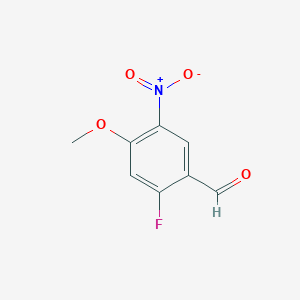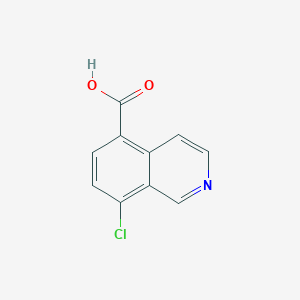![molecular formula C18H13NO5S2 B2562732 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid CAS No. 5362-64-1](/img/structure/B2562732.png)
3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is an organic compound that contains a benzylidene, thiazolidinone, and benzoic acid moiety. This structure provides the compound with a unique combination of properties and reactivity, making it a compound of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multiple steps:
Formation of the thiazolidinone ring: : This step often involves the reaction of a cysteine or a similar thiol-containing compound with an aldehyde under acidic or basic conditions.
Benzylidene formation: : The thiazolidinone is reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the benzylidene moiety.
Benzoic acid attachment: : The final step involves attaching the thiazolidin-3-yl group to the benzoic acid.
Industrial Production Methods
Industrial production methods might include the optimization of each step for large-scale synthesis, considering factors like yield, purity, cost, and environmental impact. Advanced techniques such as flow chemistry and the use of green solvents could also be employed to make the process more efficient and sustainable.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinone structures.
Reduction: : Reduction reactions can be performed on the carbonyl groups to yield corresponding alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the benzylidene and thiazolidinone moieties, where groups like -OH, -NH2, and -SH might replace existing atoms or groups.
Common Reagents and Conditions Used
Oxidation: : Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: : Conditions typically involve nucleophilic agents under basic or acidic conditions, depending on the specific reaction desired.
Major Products Formed from These Reactions
Oxidation products might include various quinones and other oxygen-containing compounds.
Reduction products typically include alcohols.
Substitution reactions yield derivatives with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, the compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological studies, it can be used to explore the interactions with biological molecules such as proteins and nucleic acids. Its structural complexity allows it to engage in multiple types of biochemical interactions.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Studies might focus on its anti-inflammatory, antioxidant, or antimicrobial activities, given its functional groups and reactive sites.
Industry
Industrially, this compound can be employed in developing new materials with specific properties, such as polymers or coatings, owing to its unique chemical structure.
作用機序
The mechanism by which this compound exerts its effects typically involves:
Molecular targets: : Enzymes, receptors, or other proteins that it can bind to or react with.
Pathways involved: : The binding or reaction often modulates specific biochemical pathways, leading to desired effects such as inhibition of enzyme activity, modulation of signaling pathways, or protection against oxidative stress.
類似化合物との比較
Compared to other compounds with similar structures, such as those with different substituents on the benzylidene or thiazolidinone rings, 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid stands out due to:
Unique reactivity: : The presence of both hydroxyl and methoxy groups can influence its chemical behavior and interactions.
Specific applications: : Its structure allows it to be more versatile in applications ranging from medicinal chemistry to industrial materials.
Similar Compounds
Thiazolidinones: : Compounds containing the thiazolidinone ring but with different substituents.
Benzylidene derivatives: : Compounds with varying substitutions on the benzylidene moiety.
Benzoic acid derivatives: : Compounds with different groups attached to the benzoic acid core.
Hopefully, this comprehensive article gives you a solid understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparisons with similar compounds.
特性
IUPAC Name |
3-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S2/c1-24-14-7-10(5-6-13(14)20)8-15-16(21)19(18(25)26-15)12-4-2-3-11(9-12)17(22)23/h2-9,20H,1H3,(H,22,23)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAQEGZNQJSDIL-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2562653.png)
![1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B2562655.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/new.no-structure.jpg)
![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)


![3-(difluoromethyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidine](/img/structure/B2562663.png)



![2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B2562668.png)
![5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2562671.png)

